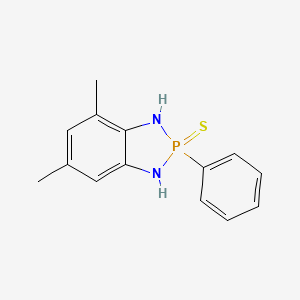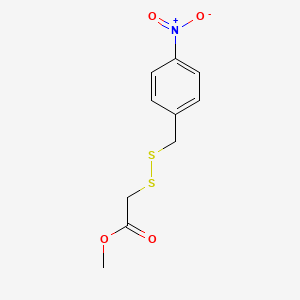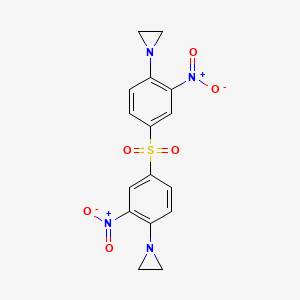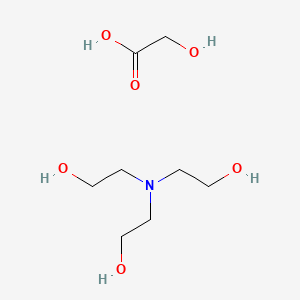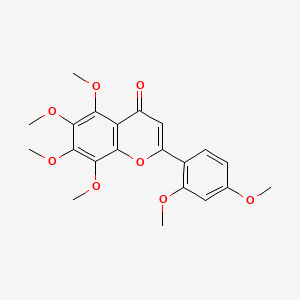
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This might include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction conditions such as temperature and solvent choice .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s multiple methoxy groups can influence its binding to enzymes and receptors, potentially modulating their activity. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyphenyl derivatives: These compounds share the 2,4-dimethoxyphenyl moiety and exhibit similar chemical reactivity.
Chromone derivatives: Compounds with the chromone core structure, which are known for their diverse biological activities.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one is unique due to its specific combination of methoxy groups and chromone structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
70460-28-5 |
|---|---|
Fórmula molecular |
C21H22O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-11-7-8-12(14(9-11)24-2)15-10-13(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
Clave InChI |
LOAHVXHQGIBIKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


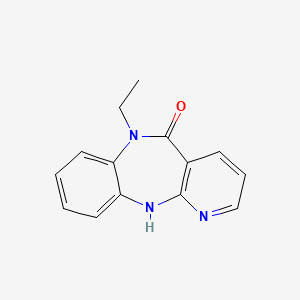
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
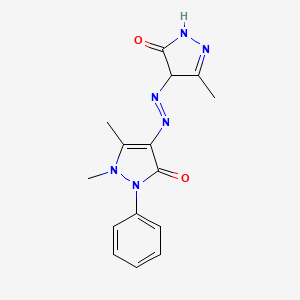
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
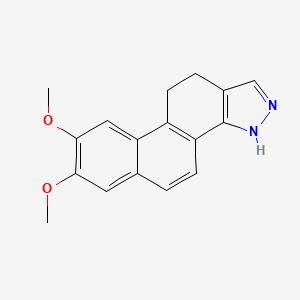
![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
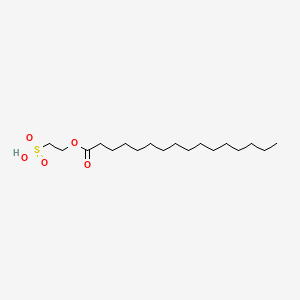

![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
